An In-depth Technical Guide to 3,6-dichloro-2-(chloromethyl)pyridine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3,6-dichloro-2-(chloromethyl)pyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-dichloro-2-(chloromethyl)pyridine is a trifunctional heterocyclic compound of significant interest in synthetic chemistry. Its pyridine core is a common scaffold in numerous biologically active molecules, and the presence of three distinct chlorine atoms—two on the aromatic ring and one in the benzylic-type methyl group—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and predicted reactivity, drawing upon data from analogous compounds to offer insights for its application in pharmaceutical and agrochemical research.
Chemical and Physical Properties
Identification and Structure
The unambiguous identification of this compound is crucial for any synthetic or analytical endeavor.
| Identifier | Value | Source |
| CAS Number | 58803-95-5 | |
| Molecular Formula | C₆H₄Cl₃N | [1] |
| Molecular Weight | 196.46 g/mol | [1] |
| IUPAC Name | 3,6-dichloro-2-(chloromethyl)pyridine | |
| InChI | 1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |
| InChIKey | POFJYFSYZFACOF-UHFFFAOYSA-N | |
| SMILES | C1=CC(=NC(=C1Cl)CCl)Cl | [1] |
Physical Properties
The physical state and solubility are key parameters for handling and reaction setup.
| Property | Value | Source/Comment |
| Physical Form | Liquid | |
| Predicted XlogP | 2.9 | [1] |
| Storage Temperature | 4°C |
Note: Properties such as boiling point, density, and specific solubility data are not available in published literature and would need to be determined experimentally.
Synthesis of 3,6-dichloro-2-(chloromethyl)pyridine
A definitive, published protocol for the synthesis of 3,6-dichloro-2-(chloromethyl)pyridine is not available. However, based on established methods for the chlorination of picoline derivatives, a plausible synthetic pathway can be constructed. The most probable route involves the multi-step chlorination of 2-methylpyridine (α-picoline).
Proposed Synthetic Pathway
The synthesis likely proceeds in two main stages: the chlorination of the methyl group, followed by the chlorination of the pyridine ring. The order of these steps can be influenced by the reaction conditions. Patents for related compounds, such as 6-chloro-2-trichloromethyl pyridine, indicate that 2-chloromethyl pyridine can be used as an initiator in high-temperature chlorination reactions[2].
Caption: Plausible synthetic routes to 3,6-dichloro-2-(chloromethyl)pyridine.
Conceptual Experimental Protocol
This conceptual protocol is based on general procedures for chlorinating picoline derivatives found in patent literature for analogous compounds[2][3][4].
Objective: To synthesize 3,6-dichloro-2-(chloromethyl)pyridine from 2-methylpyridine.
Step 1: Side-Chain Chlorination
-
Charge a suitable reactor, equipped with a reflux condenser, gas inlet, and a UV lamp, with 2-methylpyridine and an inert solvent (e.g., carbon tetrachloride).
-
Initiate UV irradiation and begin bubbling chlorine gas through the mixture at a controlled rate.
-
Monitor the reaction progress by GC-MS to maximize the formation of 2-(chloromethyl)pyridine while minimizing the formation of di- and trichlorinated side products.
-
Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.
-
Purge the system with nitrogen to remove excess chlorine and HCl.
-
Isolate the crude 2-(chloromethyl)pyridine by distillation under reduced pressure.
Step 2: Ring Chlorination
-
The isolated 2-(chloromethyl)pyridine is then subjected to high-temperature vapor-phase chlorination.
-
Vaporize the 2-(chloromethyl)pyridine and mix with a controlled flow of chlorine gas.
-
Pass the gas mixture through a heated reactor tube (e.g., 170-250°C).
-
The product stream is cooled to condense the chlorinated pyridines.
-
The resulting mixture, containing the target compound along with other isomers, is then separated by fractional distillation.
Disclaimer: This is a conceptual protocol based on analogous reactions. Actual reaction conditions would require significant optimization and safety assessment.
Reactivity and Synthetic Applications
The synthetic utility of 3,6-dichloro-2-(chloromethyl)pyridine stems from the differential reactivity of its three chlorine atoms. This allows for a stepwise and selective introduction of various nucleophiles.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group is analogous to a benzyl chloride and is the most reactive site for nucleophilic substitution, likely proceeding through an S_N2 mechanism[5][6]. This reactivity is a cornerstone for introducing a wide array of functional groups.
Caption: S_N2 reactions at the highly reactive chloromethyl position.
This facile displacement allows for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, reaction with various amines, thiols, and alcohols can introduce functionalities that can modulate a molecule's solubility, binding affinity, and metabolic stability.
Nucleophilic Aromatic Substitution (S_NAr) on the Pyridine Ring
The chlorine atoms at the 3- and 6-positions are susceptible to nucleophilic aromatic substitution (S_NAr). The pyridine nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. Therefore, the chlorine at the C-6 position is expected to be significantly more reactive than the chlorine at the C-3 position[7].
Expected Reactivity Order: C-2' (chloromethyl) >> C-6 > C-3
This differential reactivity allows for selective, stepwise functionalization of the molecule.
Caption: Stepwise S_NAr on the pyridine ring.
This stepwise approach is invaluable for building molecular complexity. For example, a potent nucleophile under mild conditions could first displace the C-6 chlorine. The less reactive C-3 chlorine could then be substituted under more forcing conditions, allowing for the introduction of two different functionalities onto the pyridine ring.
Predicted Spectroscopic Data
No experimental spectra for 3,6-dichloro-2-(chloromethyl)pyridine are available in public databases. However, predictions can be made based on the analysis of related structures.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the fragmentation pattern is expected to show characteristic losses related to the chlorine atoms.
| m/z Value (Predicted) | Ion/Fragment | Comment |
| 195/197/199 | [M]⁺ | Molecular ion peak cluster due to chlorine isotopes (³⁵Cl and ³⁷Cl). |
| 160/162/164 | [M-Cl]⁺ | Loss of a chlorine radical, likely from the ring. |
| 146/148 | [M-CH₂Cl]⁺ | Loss of the chloromethyl group. |
| 78 | [C₅H₄N]⁺ | A common fragment from the cleavage of substituents from the pyridine ring[8]. |
Note: The predicted collision cross section values for various adducts are also available in databases like PubChemLite, which can be useful for LC-MS analysis[1].
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region.
-
Aromatic Region (δ 7.0-8.0 ppm): Two doublets corresponding to the two protons on the pyridine ring. The coupling constant would be indicative of their meta-relationship.
-
Aliphatic Region (δ 4.5-5.0 ppm): A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl).
¹³C NMR: The chemical shifts can be estimated based on known substituent effects on the pyridine ring[9][10].
-
Aromatic Carbons (δ 120-155 ppm): Five distinct signals are expected for the carbons of the pyridine ring. The carbons attached to chlorine (C-3 and C-6) and the carbon attached to the chloromethyl group (C-2) would be shifted accordingly.
-
Aliphatic Carbon (δ 40-50 ppm): One signal for the chloromethyl carbon.
Safety and Handling
Based on supplier safety data sheets, 3,6-dichloro-2-(chloromethyl)pyridine is a hazardous chemical.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
3,6-dichloro-2-(chloromethyl)pyridine is a valuable synthetic intermediate with three distinct points of reactivity. The high reactivity of the chloromethyl group towards nucleophilic substitution, coupled with the potential for selective, stepwise substitution of the two ring chlorines, makes it a powerful building block for creating diverse and complex molecules. While a lack of direct experimental data necessitates careful preliminary investigation by researchers, the principles of reactivity derived from analogous systems provide a strong framework for its successful application in the synthesis of novel pharmaceuticals and agrochemicals.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Dichloromethyl vs. Chloromethyl Pyridines.
- Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2-Chloropyridine?
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.
- Dainter, R. S., Suschitzky, H., Wakefield, B. J., Hughes, N., & Nelson, A. J. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 415-420.
- Dow AgroSciences LLC. (2004). Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine. U.S.
- Jiangsu Yangnong Chemical Group Co., Ltd. (2010). 6-chloro-2-trichloromethyl pyridine preparation method. U.S.
- PubChemLite. (n.d.). 3,6-dichloro-2-(chloromethyl)pyridine (C6H4Cl3N).
- PubChem. (n.d.). 3,6-Dichloro-2-(trichloromethyl)pyridine.
- Dow AgroSciences LLC. (2003). Novel Herbicidal 6-Aryl-4-Aminopicolinates and Their Derivatives.
- Sigma-Aldrich. (n.d.). 3,6-dichloro-2-(chloromethyl)pyridine.
- The Dow Chemical Company. (1984). Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine. U.S.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Syngenta Participations AG. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- LibreTexts Chemistry. (2023).
- Childs, R. F., & Johnson, A. W. (1965). Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate.
- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
- Ciobotaru, I. C., et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Critical Reviews in Analytical Chemistry.
- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane and Epichlorohydrin.
- Pfeiffer, W. D. (n.d.).
- Pliva-Lachema, A.S. (2005). Process for the synthesis of thalidomide.
- Guangzhou Institute of Biomedicine and Health of CAS. (2015). Synthesis method of epinastine.
- PI Industries Ltd. (2022). A novel process for the preparation of 3-thietanol.
- S. A. G. DE Relaciones E Inversiones. (1979). Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof. U.S.
Sources
- 1. PubChemLite - 3,6-dichloro-2-(chloromethyl)pyridine (C6H4Cl3N) [pubchemlite.lcsb.uni.lu]
- 2. US20100065416A1 - 6-chloro-2-trichloromethyl pyridine preparation method - Google Patents [patents.google.com]
- 3. US20040176607A1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine - Google Patents [patents.google.com]
- 4. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. yufengchemicals.com [yufengchemicals.com]
- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 10. testbook.com [testbook.com]

